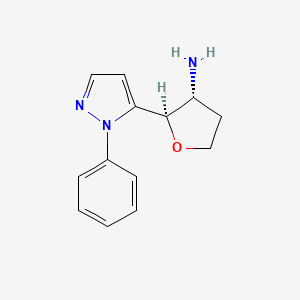

rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine, trans

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine, trans, commonly known as rac-POA, is a chemical compound that has been widely studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Kinetic Resolution and Structural Analysis

- The kinetic resolution of similar compounds and their derivatives has been explored through enzymatic catalysis, demonstrating the potential of these compounds in synthetic chemistry for obtaining enantiomerically pure substances. One study discussed the kinetic resolution of trans-2-(1-pyrazolyl)cyclohexan-1-ol catalyzed by lipase B from Candida antarctica, leading to enantiomerically pure products forming helical structures in the solid state, highlighting the stereochemical aspects and the potential for generating chiral building blocks (Barz, Herdtweck, & Thiel, 1996).

Catalytic Applications

- Research into chiral 3,4-diazaphospholanes has shown applications in catalytic asymmetric allylic alkylation, with the synthesized compounds showing high enantioselectivities. This work underscores the utility of structurally related compounds in catalysis and their potential role in synthesizing enantiomerically enriched products (Clark & Landis, 2003).

Cyclometallated Compounds

- The cyclometallation of phenylpyrazole derivatives has been investigated, producing complexes with specific stereochemistry. These studies offer insights into the coordination chemistry of related compounds and their potential applications in materials science and catalysis (Steel, 1991).

Synthesis and Application in α-Amino Acid Synthesis

- The resolution and utilization of imidazolidinone glycine derivatives in α-amino acid synthesis demonstrate the role of related compounds in synthesizing biologically relevant molecules. This research highlights the versatility of these compounds in organic synthesis and drug development (Fitzi & Seebach, 1988).

Environmental and Green Chemistry Applications

- The direct reductive amination of aldehydes with nitroarenes using bio-renewable formic acid as a hydrogen source illustrates the compound's relevance in sustainable chemistry practices. This approach emphasizes the importance of environmentally friendly methodologies in chemical synthesis (Zhang et al., 2016).

Propriétés

IUPAC Name |

(2R,3R)-2-(2-phenylpyrazol-3-yl)oxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-11-7-9-17-13(11)12-6-8-15-16(12)10-4-2-1-3-5-10/h1-6,8,11,13H,7,9,14H2/t11-,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFZBXDOKCTNNY-DGCLKSJQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1N)C2=CC=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]([C@@H]1N)C2=CC=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2767692.png)

![3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]isoxazole](/img/structure/B2767693.png)

![2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2767698.png)

![3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2767712.png)

![6-Azaspiro[3.4]octane-8-carbonitrile;hydrochloride](/img/structure/B2767713.png)